Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a phenyl group (a benzene ring), an ester group (carboxylate), and a benzyl ether group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, esterification, and possibly a cyclization to form the pyridazine ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ester group could undergo hydrolysis or transesterification. The benzyl ether group could potentially be cleaved under acidic or basic conditions. The pyridazine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the ester group might make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated methods for synthesizing compounds with structures closely related to Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, highlighting their structural stability, molecular interactions, and potential for further chemical modifications. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the use of crystal X-ray diffraction studies for structural confirmation, emphasizing intramolecular hydrogen bonds and π-π interactions that contribute to the compound's stability (Achutha et al., 2017)[https://consensus.app/papers/synthesis-ethyl-achutha/1a4e18f37f7a5b5c9aeae8e681d4a10f/?utm_source=chatgpt]. Similarly, the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates underlines the effectiveness of ultrasound irradiation in achieving high yields and regioselectivity, a technique that could potentially be applied to the synthesis of this compound (Machado et al., 2011)[https://consensus.app/papers/highly-synthesis-ethyl-machado/430529e2963f5a88a55b72c787feef16/?utm_source=chatgpt].
Potential Pharmacological Applications
Although direct pharmacological applications of this compound are not detailed, research on structurally related compounds provides insights into potential applications. Compounds synthesized through similar methods have been explored for their antimicrobial activities, suggesting a potential area of application for this compound in developing new antimicrobial agents (Desai et al., 2007)[https://consensus.app/papers/synthesis-characterization-quinazolines-potential-desai/ba1f3751497d548ea5c00fda8598ae95/?utm_source=chatgpt]. Furthermore, the structural characterization and stability analyses provide foundational knowledge that could guide the design of derivatives with enhanced biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-20(25)19-17(27-13-14-7-6-8-15(21)11-14)12-18(24)23(22-19)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYYXBAEXESDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.